molecular formula C8H9NO5 B1598764 N-Phenylhydroxylamine oxalate CAS No. 84447-15-4

N-Phenylhydroxylamine oxalate

Cat. No.: B1598764
CAS No.: 84447-15-4
M. Wt: 199.16 g/mol
InChI Key: AERWWAYEYYMAPN-UHFFFAOYSA-N
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Description

N-Phenylhydroxylamine oxalate is an organic compound with the formula C6H5NHOH·C2H2O4. It is a derivative of phenylhydroxylamine, where the oxalate salt form enhances its stability. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylhydroxylamine can be synthesized by the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. The reaction is carried out in an aqueous medium, and the temperature is maintained between 60-65°C. The phenylhydroxylamine is then crystallized out by cooling the solution to 0°C .

Industrial Production Methods: In industrial settings, the preparation of N-Phenylhydroxylamine involves catalytic transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst. This method provides high yields and is more efficient for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dichromate in acidic conditions.

    Reduction: Hydrogenation using hydrazine and rhodium catalyst.

    Substitution: Aldehydes in the presence of a base.

Major Products:

    Oxidation: Nitrosobenzene.

    Reduction: Aniline.

    Substitution: Diphenylnitrone.

Scientific Research Applications

N-Phenylhydroxylamine oxalate is utilized in various fields:

Mechanism of Action

The mechanism of action of N-Phenylhydroxylamine involves its redox properties. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets include various enzymes and substrates involved in redox reactions. The pathways often involve the transfer of electrons, leading to the formation or breaking of chemical bonds .

Comparison with Similar Compounds

    Hydroxylamine: Similar in structure but lacks the phenyl group.

    Nitrosobenzene: An oxidized form of phenylhydroxylamine.

    Aniline: A reduced form of phenylhydroxylamine.

Uniqueness: N-Phenylhydroxylamine oxalate is unique due to its stability in the oxalate form and its versatile redox properties. It serves as a crucial intermediate in various synthetic pathways, making it valuable in both research and industrial applications .

Properties

IUPAC Name

oxalic acid;N-phenylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERWWAYEYYMAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233423
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84447-15-4, 619-98-7
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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